molecular formula C11H15NO B3022833 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 953726-89-1

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3022833
CAS No.: 953726-89-1
M. Wt: 177.24 g/mol
InChI Key: DQAJTBHMPZTUNX-UHFFFAOYSA-N
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Description

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 8th position and a methyl group at the 5th position.

Mechanism of Action

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with the cdk5/p25 complex, which is involved in the hyperphosphorylation of tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar targets.

Mode of Action

It’s suggested that related compounds inhibit the formation of the cdk5/p25 complex, thereby preventing the hyperphosphorylation of tau protein . This could potentially be a mechanism of action for this compound as well.

Biochemical Pathways

Related compounds have been found to affect the pathway involving the cdk5/p25 complex and tau protein . This suggests that this compound may have similar effects on biochemical pathways.

Result of Action

Related compounds have been found to prevent the hyperphosphorylation of tau protein , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with methanol in the presence of a reducing agent such as iron powder and hydrochloric acid. The resulting intermediate undergoes cyclization to form the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

  • 8-Methoxy-1,2,3,4-tetrahydroquinoline
  • 5-Methyl-1,2,3,4-tetrahydroquinoline
  • 8-Methoxyquinoline

Uniqueness: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJTBHMPZTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

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